![molecular formula C20H21N3O3S2 B295244 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B295244.png)
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of benzothieno[2,3-d]pyrimidine derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves the inhibition of various enzymes and pathways that are involved in the pathogenesis of cancer and neurodegenerative diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. It also inhibits the activity of monoamine oxidase (MAO), which is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. It has also been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide in lab experiments include its potent anticancer and neuroprotective properties, its ability to inhibit HDACs and MAO, and its relatively low toxicity. However, its limitations include its limited solubility in water and its high cost.
Orientations Futures
There are several future directions for the research on 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. These include:
1. Studying its potential use in combination with other anticancer and neuroprotective agents.
2. Investigating its effects on other enzymes and pathways involved in cancer and neurodegenerative diseases.
3. Developing more efficient synthesis methods to reduce the cost of production.
4. Studying its potential use in animal models to further evaluate its safety and efficacy.
5. Investigating its potential use in other diseases such as diabetes and cardiovascular diseases.
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its potent anticancer and neuroprotective properties, as well as its ability to inhibit HDACs and MAO, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential use in various diseases.
Méthodes De Synthèse
The synthesis of 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves the reaction of 4-ethoxyphenyl isothiocyanate with 6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]benzothiophene-4,5-dione in the presence of a base and a solvent. The resulting compound is then treated with acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C20H21N3O3S2 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-2-26-13-9-7-12(8-10-13)23-19(25)17-14-5-3-4-6-15(14)28-18(17)22-20(23)27-11-16(21)24/h7-10H,2-6,11H2,1H3,(H2,21,24) |
Clé InChI |
WIZBTZFTXMNNFT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N)SC4=C3CCCC4 |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N)SC4=C3CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295163.png)
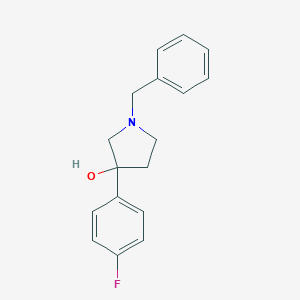
![7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295168.png)
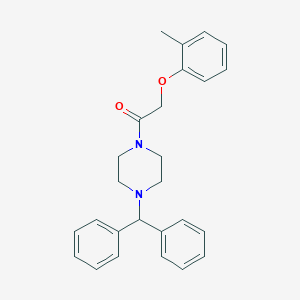
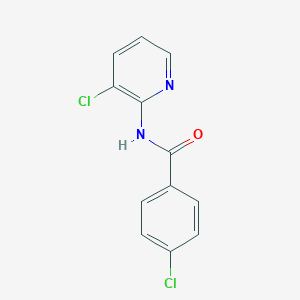
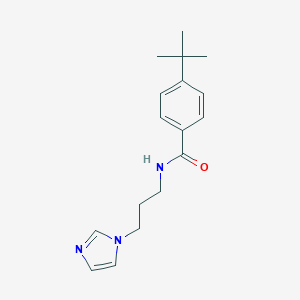
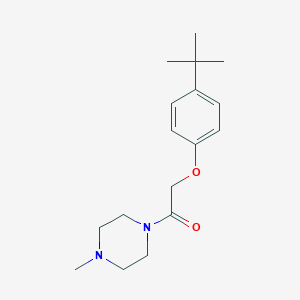
![1-Benzhydryl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B295174.png)
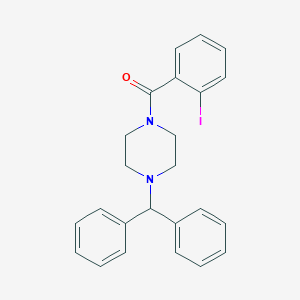
![2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295179.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295180.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-chlorobenzoate](/img/structure/B295183.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295184.png)
